molecular formula C13H27NO2 B15051823 (S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate CAS No. 1052703-81-7

(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate

Cat. No.: B15051823
CAS No.: 1052703-81-7
M. Wt: 229.36 g/mol
InChI Key: MMVQMDJXKBGDGR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate is a chemical compound with the molecular formula C13H27NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate typically involves the reaction of (S)-3,3-dimethylbutanoic acid with 3,3-dimethylbutylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

1052703-81-7

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate

InChI

InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3/t10-/m1/s1

InChI Key

MMVQMDJXKBGDGR-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)CCN[C@H](C(=O)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)CCNC(C(=O)OC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.